Author: BenchChem Technical Support Team. Date: March 2026
Abstract: While specific literature on 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is presently scarce, a detailed analysis of its molecular architecture reveals a compound of significant synthetic potential. The unique combination of a vinyl bromide, a protected ketone, and a defined stereocenter at the C9 position positions this molecule as a highly valuable and versatile chiral building block. This guide explores the hypothesized reactivity and potential applications of this compound, drawing logical parallels from well-established chemical principles and structurally related analogs. We will delineate its core reactivity, propose its use in the synthesis of complex molecular scaffolds for drug discovery, provide detailed experimental protocols for its key transformations, and establish a framework for its investigation by researchers, medicinal chemists, and drug development professionals.
Molecular Structure and Physicochemical Profile
The synthetic utility of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene stems from the orthogonal reactivity of its constituent functional groups. A thorough understanding of its structure is paramount to unlocking its potential.
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1,4-Dioxaspiro[4.4]nonane Core: This moiety is an ethylene glycol ketal of a 2-methylcyclopentanone. In synthetic chemistry, the ketal serves as a robust protecting group for the carbonyl function. It is stable to a wide range of nucleophilic and organometallic reagents, as well as basic conditions, yet can be readily cleaved under acidic conditions to regenerate the ketone.
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Vinyl Bromide: The C-Br bond on the C6-C7 double bond is the primary site for strategic carbon-carbon and carbon-heteroatom bond formation. It is an ideal handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.
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C9-Methyl Group: The methyl group at the C9 position introduces a chiral center into the molecule. The presence of this stereocenter makes the compound a valuable precursor for the enantioselective synthesis of complex, three-dimensional molecules, a critical aspect of modern drug design to optimize target engagement and reduce off-target effects.
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Caption: Figure 1. Structure of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₀H₁₃BrO₂ | - |
| Molecular Weight | 249.11 g/mol | - |
| XLogP3 | ~2.0 | Analogy to similar bromo-spirocycles[1][2] |
| Boiling Point | >250 °C at 760 mmHg | Analogy to 6-Bromo-1,4-dioxaspiro[4.4]nonane[2] |
| Density | ~1.5 g/cm³ | Analogy to 6-Bromo-1,4-dioxaspiro[4.4]nonane[2] |
| Topological Polar Surface Area | 18.5 Ų | Based on the two ether oxygens[1] |
Core Reactivity & Synthetic Potential
The molecule's design allows for a powerful, two-stage synthetic strategy: (1) functionalization at the vinyl bromide position, followed by (2) deprotection and modification of the latent ketone.
A. The Vinyl Bromide as a Versatile Synthetic Handle
The vinyl bromide moiety is a cornerstone of modern organic synthesis, primarily serving as an electrophile in palladium-catalyzed cross-coupling reactions. This enables the formation of new bonds with a high degree of control and functional group tolerance.
Key Potential Transformations:
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C(sp²)-C(sp²) bonds. This is arguably the most important potential reaction, allowing for the direct attachment of complex aromatic systems common in bioactive molecules.[3]
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Sonogashira Coupling: Reaction with terminal alkynes to generate conjugated enyne systems, which are themselves valuable intermediates for further cyclization reactions.
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Heck Coupling: Reaction with alkenes to form new substituted olefins.
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Buchwald-Hartwig Amination: Reaction with amines to form enamines or, after tautomerization, imines, introducing key nitrogen-containing functionalities.
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Stille Coupling: Reaction with organostannanes, providing an alternative to Suzuki couplings.
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Caption: Figure 2. Potential cross-coupling pathways from the vinyl bromide handle.
B. The Ketal as a Latent Carbonyl
The 1,4-dioxaspiro moiety serves as a stable protecting group, masking the ketone. This "latent carbonyl" strategy is crucial for multi-step syntheses. After performing chemistry at the vinyl bromide position, the ketone can be unmasked under mild acidic conditions (e.g., HCl in THF/water, or p-toluenesulfonic acid).
Subsequent Ketone Chemistry:
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Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amine derivatives, a common final step in the synthesis of many pharmaceuticals.
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Wittig Reaction: Conversion of the ketone to an alkene, introducing an exocyclic double bond.
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Aldol Condensation: Reaction with other carbonyl compounds to build larger, more complex carbon skeletons.
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Caption: Figure 3. Workflow for the deprotection of the ketal to reveal the ketone.
Hypothesized Applications in Drug Discovery & Medicinal Chemistry
The unique trifecta of features—a coupling handle, a latent carbonyl, and a stereocenter—makes this compound an ideal starting point for generating libraries of complex molecules for biological screening.
Application Focus 1: Scaffolds for Novel Kinase Inhibitors
Rationale: Kinase inhibitors are a cornerstone of modern oncology and immunology. They typically possess a core scaffold that orients functional groups towards specific interactions within the ATP-binding pocket of the target kinase. The rigid, non-aromatic, and chiral spirocyclic core of our compound can serve as a "3D scaffold" to present appended functionalities, such as a hinge-binding heteroaromatic group, into the proper orientation.
Proposed Synthetic Workflow:
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Hinge-Binder Installation: Perform a Suzuki-Miyaura coupling between 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene and a library of heteroaryl boronic acids (e.g., aminopyrimidines, indazoles, pyrazolopyridines) known to interact with the kinase hinge region.
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Ketone Deprotection: Treat the coupled product with aqueous acid to cleanly unmask the cyclopentanone moiety.
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Solvent-Front Vector: Perform reductive amination on the resulting ketone with a diverse set of amines. This introduces a vector aimed towards the solvent-exposed region of the binding pocket, allowing for the optimization of physicochemical properties like solubility and cell permeability.
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Caption: Figure 4. Proposed workflow for the synthesis of kinase inhibitor scaffolds.
Application Focus 2: Precursors for Spirocyclic GPCR Ligands
Rationale: Spirocyclic systems are highly sought after in drug discovery for their conformational rigidity and novelty, which can lead to improved selectivity and metabolic stability.[3][4] G-protein coupled receptors (GPCRs) have complex, three-dimensional binding pockets that can be effectively targeted by rigid molecules that orient substituents in precise vectors.
Proposed Synthetic Strategy:
The vinyl bromide can be used as a launching point for intramolecular cyclization reactions to build even more complex polycyclic systems.
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Tandem Coupling/Cyclization: A Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) could be followed by an intramolecular addition into the alkyne, catalyzed by a transition metal, to forge a new ring.
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Deprotection and Ring Expansion/Contraction: After functionalization, the ketone can be unmasked and subjected to reactions like the Beckmann rearrangement (to form a lactam) or the Baeyer-Villiger oxidation (to form a lactone), thereby creating diverse and novel spiro-heterocyclic scaffolds.
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as a starting point for the investigation of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. They are designed as self-validating systems, with clear steps and expected outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
Objective: To validate the reactivity of the vinyl bromide in a standard, high-yielding cross-coupling reaction.
Reagents & Materials:
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6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (0.03 eq)
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2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
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Toluene and Ethanol (e.g., 4:1 mixture)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
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Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
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Reagent Addition: To the flask, add 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, 4-methoxyphenylboronic acid, and the palladium catalyst.
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Solvent Addition: Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
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Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromide. The reaction is typically complete within 4-12 hours.
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Work-up:
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Cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and wash sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
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Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acid-Catalyzed Ketal Deprotection
Objective: To efficiently and cleanly convert the spiro-ketal product from Protocol 1 into its corresponding ketone.
Reagents & Materials:
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The coupled product from Protocol 1 (1.0 eq)
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Tetrahydrofuran (THF)
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3M Aqueous Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer
Procedure:
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Dissolution: Dissolve the starting ketal in THF in the round-bottom flask.
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Acid Addition: Add the 3M HCl solution and stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction by TLC. The product ketone should be significantly more polar than the starting ketal. The reaction is often complete in 1-4 hours.
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Quenching: Carefully add saturated NaHCO₃ solution to neutralize the acid until gas evolution ceases (pH ~7-8).
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Extraction: Extract the aqueous mixture three times with ethyl acetate.
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Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
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Isolation: Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be used directly or purified further by column chromatography if necessary.
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Characterization: Confirm the conversion by observing the disappearance of the ketal protons (~3.9-4.0 ppm) and the appearance of a characteristic ketone peak in the ¹³C NMR spectrum (~200-220 ppm).
Conclusion
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene stands as a promising, yet underexplored, chiral building block. Its structure is intelligently designed for sequential, high-impact synthetic transformations. The vinyl bromide provides a reliable entry point for diversification via modern cross-coupling chemistry, while the protected ketone allows for subsequent functionalization to build molecular complexity. For research groups in medicinal chemistry and drug discovery, this compound represents a powerful platform for the rapid generation of novel, three-dimensional, and enantiomerically-defined scaffolds targeting a range of biological systems. The methodologies and applications proposed in this guide provide a robust framework for initiating the exploration of this high-potential molecule.
References
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Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]
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PubChem. (n.d.). 6,9-Dibromo-1,4-dioxaspiro[4.4]nonane. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
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MDPI. (2023, September 8). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. Retrieved from [Link]
Sources
- 1. 6,9-Dibromo-1,4-dioxaspiro[4.4]nonane | C7H10Br2O2 | CID 71356488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione | MDPI [mdpi.com]